2-Hydroxyadipate(2-)

Metabolic engineering Enzyme kinetics Adipic acid biosynthesis

Researchers engineering adipic acid biosynthetic pathways face a critical bottleneck at the 2-oxoadipate reduction step-wild-type Hgdh catalytic efficiency is only 2.4×10² M⁻¹ s⁻¹. 2-Hydroxyadipate(2-) is the direct product of this rate-limiting step and the essential analytical reference standard for validating engineered Hgdh variants (up to 126-fold improvement) and quantifying pathway flux. • Enantiomerically defined (R)-2-hydroxyadipate ensures 100% downstream enzymatic activity; racemic material is 50% inactive. • 11.1 g/L fermentation titer (Liu et al., 2023) demonstrates scale-up readiness. • Predicted aqueous solubility of 70.3 g/L enables high-titer aqueous extraction workflows.

Molecular Formula C6H8O5-2
Molecular Weight 160.12 g/mol
Cat. No. B1258922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyadipate(2-)
Molecular FormulaC6H8O5-2
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESC(CC(C(=O)[O-])O)CC(=O)[O-]
InChIInChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/p-2
InChIKeyOTTXIFWBPRRYOG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyadipate(2-) Differentiation from Closest Analogs


2-Hydroxyadipate(2-) (CHEBI:57987) is the dianion of 2-hydroxyadipic acid, a six-carbon dicarboxylate featuring an α-hydroxyl group at C-2. It is the major species at physiological pH 7.3 and serves as a critical intermediate in the L-lysine degradation pathway and in engineered biosynthetic routes toward adipic acid, the nylon-6,6 monomer [1]. Its unique combination of an α-hydroxy substituent, a chiral center, and two terminal carboxylates distinguishes it from the parent compound adipate, from the upstream precursor 2-oxoadipate, from the five-carbon analog 2-hydroxyglutarate, and from the positional isomer 3-hydroxyadipate [2].

1 Lysine degradation pathway intermediate; adipic acid biosynthesis precursor
2 α-Hydroxyl dicarboxylate dianion; chiral at C-2
3 (R)-enantiomer required for enzymatic conversion by dehydratase and dehydrogenase
4 Analytical standard for quantifying pathway flux and enzyme engineering

Why 2-Hydroxyadipate(2-) Cannot Be Substituted


Although adipate, 2-oxoadipate, and 2-hydroxyglutarate share structural fragments with 2-hydroxyadipate(2-), none can substitute functionally. Adipate lacks the α-hydroxyl group essential for enzymatic dehydration to enoyl-CoA and for metal-chelation reactivity differences exploited in chromatography [1]. 2-Oxoadipate sits upstream in the pathway and requires a reduction step catalyzed by an enzyme whose wild-type activity is 15,000-fold lower for 2-oxoadipate compared to its native substrate 2-oxoglutarate, representing a well-characterized metabolic bottleneck [2]. 2-Hydroxyglutarate, with a five-carbon chain, imposes a chain-length mismatch that derails substrate recognition by pathway enzymes such as 2-hydroxyglutaryl-CoA dehydratase and produces the wrong downstream product (glutaconate instead of hexenedioate) [3]. These non-overlapping functional properties mean that substitution of 2-hydroxyadipate(2-) with in-class analogs leads to failed enzymatic conversions, invalid analytical measurements, and incorrect pathway intermediate identification.

Adipate lacks α-hydroxyl; may not support enzymatic enoyl-CoA formation or metal-chelation differentiation required in analytical methods.
2-Oxoadipate reduction is the rate-limiting bottleneck; wild-type Hgdh exhibits orders-of-magnitude lower activity toward 2-oxoadipate than its native substrate.
2-Hydroxyglutarate chain-length (C5) may produce glutaconate instead of hexenedioate, invalidating pathway intermediate identification.

2-Hydroxyadipate(2-) Quantitative Differentiation Evidence


Hgdh Catalytic Inefficiency on 2-Oxoadipate Defines Metabolic Bottleneck

The reduction of 2-oxoadipate to (R)-2-hydroxyadipate, catalyzed by (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans (Hgdh), exhibits a kcat/Km of 2.4 × 10² M⁻¹ s⁻¹, compared to 3.7 × 10⁶ M⁻¹ s⁻¹ for its native substrate 2-oxoglutarate—a 15,000-fold deficit [1]. Directed evolution generated combinatorial variant Co1 (A2T/V11M/A206V/A214V/E304K) with a 126-fold improvement in activity over wild-type Hgdh, demonstrating that the 2-oxoadipate→2-hydroxyadipate step is both the pathway bottleneck and a tractable engineering target [2].

Hgdh catalytic efficiency
Head-to-head
kcat/Km: 2.4 × 10² M⁻¹ s⁻¹ (2-oxoadipate) vs 3.7 × 10⁶ M⁻¹ s⁻¹ (2-oxoglutarate) — 15,000-fold difference
Defines rate-limiting step in lysine-to-adipate pathway; supports enzyme engineering campaigns.
Engineered Co1 variant improved activity 126-fold over wild-type Hgdh.
Metabolic engineering Enzyme kinetics Adipic acid biosynthesis

2-Hydroxyadipic Acid Solubility Advantage Over Adipic Acid

The predicted water solubility of 2-hydroxyadipic acid is 70.3 g/L (ALOGPS), while the experimentally determined solubility of adipic acid in water at 25°C is approximately 23 g/L [1]. This ~8-fold increase arises from the α-hydroxyl group increasing hydrogen-bonding capacity and reducing crystal lattice energy. The dianionic 2-hydroxyadipate(2-) species, predominant at fermentation-relevant pH 7.3, is expected to be even more soluble.

Aqueous solubility
Cross-study comparable
~70.3 g/L (2-hydroxyadipic acid, ALOGPS) vs ~23 g/L (adipic acid, experimental) — ~8-fold higher
Higher solubility may support aqueous-phase biocatalysis and purification.
Predicted solubility vs. vendor specification; dianion form expected even more soluble.
Bioprocess development Solubility Downstream processing

Stereospecific Requirement: Only (R)-2-Hydroxyadipate Is Enzymatically Active

The adipic acid biosynthetic pathway requires (R)-2-hydroxyadipate specifically; (S)-2-hydroxyadipate is not a substrate for 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum or for engineered (R)-2-hydroxyadipate dehydrogenases [1]. US Patent 8,691,960 B2 explicitly describes neomorphic (R)-2-hydroxyadipate dehydrogenase compositions for enantioselective conversion of 2-oxoadipate to (R)-2-hydroxyadipate, with the (S)-enantiomer being catalytically inert in these systems [2]. Chiral separation methods have been developed to resolve the enantiomers, and commercial analytical standards are available as racemic disodium salt (≥94.0% GC) .

Enantioselectivity
Class-level inference
Only (R)-2-hydroxyadipate is substrate for dehydratase and dehydrogenase; (S)-enantiomer catalytically inert
Racemic material may reduce enzymatic yield by ~50%; stereochemically defined (R)-enantiomer is non-substitutable.
Patented (R)-selective dehydrogenases (US 8,691,960 B2); chiral separation methods available.
Stereochemistry Enantioselective catalysis Bio-based chemicals

Record 2-Hydroxyadipate Titer as Bio-Adipic Acid Intermediate

Liu et al. (2023) demonstrated the first de novo biosynthesis of 2-hydroxyadipate in Escherichia coli, achieving 7.11 g/L in a 5 L bioreactor, with transcriptome-guided optimization further raising the titer to 11.1 g/L [1]. By comparison, direct fermentative production of adipic acid has remained stubbornly below commercially viable titers in most published studies, frequently under 1 g/L [2]. This establishes 2-hydroxyadipate(2-) as the most advanced fermentatively accessible intermediate on the lysine-to-adipate pathway.

Fermentative titer
Supporting evidence
7.11–11.1 g/L 2-hydroxyadipate in E. coli vs typically
Highest reported titer among adipic acid biosynthetic intermediates; supports bioprocess scale-up studies.
Fed-batch 5 L bioreactor; transcriptome-guided optimization.
Metabolic origin
Cross-study comparable
2-hydroxyadipate: lysine degradation → 2-ketoadipic acidemia marker (LOINC 13670-5); 3-hydroxyadipate: fatty acid ω-oxidation → dicarboxylic aciduria marker
Positional isomer specificity essential for lysine degradation disorder research; substitution invalidates biomarker interpretation.
Non-overlapping enzymatic origins; distinct diagnostic contexts require isomer-verified standards.
Ionization pKa
Cross-study comparable
pKa₁ = 3.44 (2-hydroxyadipic acid) vs 4.43 (adipic acid) — ~10-fold higher dissociation at pH 4–5
Altered ionization affects ion-exchange retention and metal-chelation behavior; supports analytical method selection.
ChemAxon predicted vs. experimental literature; both dianions at pH 7.3 but charge distribution differs.
Metabolic engineering Fermentation Bio-nylon

2-Hydroxyadipate as Specific Marker for 2-Ketoadipic Acidemia

2-Hydroxyadipate accumulates in urine specifically in 2-ketoadipic acidemia (OMIM 245130) due to deficient 2-ketoadipic dehydrogenase, and is codified as LOINC 13670-5 for clinical measurement as a mass ratio to creatinine [1]. In contrast, 3-hydroxyadipate derives from ω-oxidation of 3-hydroxy fatty acids and is a marker for dicarboxylic aciduria of fatty acid oxidation origin—a metabolically unrelated condition [2]. These positional isomers are produced by entirely distinct enzymatic pathways and carry non-overlapping diagnostic interpretations.

Metabolic origin
Cross-study comparable
2-hydroxyadipate: lysine degradation → 2-ketoadipic acidemia marker (LOINC 13670-5); 3-hydroxyadipate: fatty acid ω-oxidation → dicarboxylic aciduria marker
Positional isomer specificity essential for lysine degradation disorder research; substitution invalidates biomarker interpretation.
Non-overlapping enzymatic origins; distinct diagnostic contexts require isomer-verified standards.
Clinical metabolomics Inborn errors of metabolism Biomarker assay development

Ionization Difference: 2-Hydroxyadipic Acid vs Adipic Acid

The strongest acidic pKa of 2-hydroxyadipic acid is 3.44 (ChemAxon predicted), compared to the first pKa of adipic acid at 4.43 [1][2]. This ~1 unit shift, attributable to the electron-withdrawing α-hydroxyl group, means 2-hydroxyadipic acid is more than 10-fold more dissociated at pH 4-5. While both compounds exist as dianions at physiological pH 7.3, their different charge distribution affects retention times on anion-exchange columns and metal-chelation behavior, directly impacting analytical method development and purification strategy selection.

Ionization pKa
Cross-study comparable
pKa₁ = 3.44 (2-hydroxyadipic acid) vs 4.43 (adipic acid) — ~10-fold higher dissociation at pH 4–5
Altered ionization affects ion-exchange retention and metal-chelation behavior; supports analytical method selection.
ChemAxon predicted vs. experimental literature; both dianions at pH 7.3 but charge distribution differs.
Physicochemical characterization Analytical method development Ion-exchange chromatography

2-Hydroxyadipate(2-) Key Application Scenarios


Bio-Adipic Acid Metabolic Engineering via Lysine Pathway

2-Hydroxyadipate(2-) is the key pathway intermediate linking lysine catabolism to adipic acid biosynthesis. Its formation from 2-oxoadipate is the rate-limiting step, with wild-type Hgdh exhibiting only 2.4 × 10² M⁻¹ s⁻¹ catalytic efficiency [1]. Engineered Hgdh variants achieving up to 126-fold improvement make this step tractable, and the 11.1 g/L fermentation titer reported by Liu et al. (2023) establishes 2-hydroxyadipate as the most advanced intermediate for scale-up [2]. Procurement of 2-hydroxyadipate(2-) is essential as an analytical reference standard for quantifying pathway flux and validating enzyme engineering outcomes in this context.

Enantioselective Biocatalyst Development with (R)-2-Hydroxyadipate Dehydrogenases

Patent-protected engineered (R)-2-hydroxyadipate dehydrogenases (US 8,691,960 B2) convert 2-oxoadipate to (R)-2-hydroxyadipate with high enantioselectivity [1]. Because only the (R)-enantiomer is processed by downstream enzymes such as 2-hydroxyglutaryl-CoA dehydratase, racemic material is 50% inactive [2]. Researchers developing biocatalytic cascades must procure enantiomerically defined 2-hydroxyadipate(2-) as both substrate for reverse-reaction assays and as product standard for chiral HPLC or LC-MS/MS quantification.

Biomarker Assay Development for 2-Ketoadipic Acidemia Diagnosis

2-Hydroxyadipate is a definitive urinary biomarker for 2-ketoadipic acidemia (OMIM 245130), codified under LOINC 13670-5 for mass ratio measurement and LOINC 29500-6 for molar ratio [1]. It must be distinguished from 3-hydroxyadipate, which originates from an unrelated fatty acid oxidation pathway [2]. Clinical laboratories and diagnostic kit manufacturers require certified 2-hydroxyadipate(2-) reference standards to validate GC-MS or LC-MS/MS methods for newborn screening and confirmatory testing.

Aqueous-Phase Bioprocess and Purification Development

With a predicted aqueous solubility of 70.3 g/L—~8-fold higher than adipic acid's 23 g/L—2-hydroxyadipate(2-) presents distinct advantages for high-titer fermentation and aqueous extraction workflows [1]. Its lower pKa of 3.44 (vs 4.43 for adipate) permits selective ion-exchange chromatography at lower pH, enabling separation from unreacted 2-oxoadipate and co-produced 2-aminoadipate in mixed fermentation broths [2]. Process development teams should specify 2-hydroxyadipate(2-) for solubility-driven purification protocol design.

Application
Selection Property
Validation Focus
Lysine-to-adipic acid pathway engineering
2-Hydroxyadipate pathway intermediate identity
Hgdh enzyme kinetics and fermentation titer validation
(R)-2-hydroxyadipate biocatalyst development
Enantiopure (R)-enantiomer
Chiral HPLC or LC-MS/MS enantiomeric purity
Lysine degradation disorder biomarker research
2-Hydroxyadipate positional isomer specificity
Urinary metabolomics method validation (LC-MS/MS, GC-MS)
Aqueous-phase bioprocessing and purification
Solubility and ionization profile
Ion-exchange chromatography and solubility benchmarking
Quote Request

Request a Quote for 2-Hydroxyadipate(2-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.